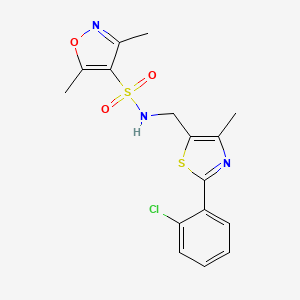

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The thiazole moiety is linked via a methyl bridge to a 3,5-dimethylisoxazole ring bearing a sulfonamide group. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S2/c1-9-14(24-16(19-9)12-6-4-5-7-13(12)17)8-18-25(21,22)15-10(2)20-23-11(15)3/h4-7,18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPBORCGMGNYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring

Mode of Action

It is known that phenol ethers can bind to various receptors due to their aromatic nature. The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and sulfonamide group, suggest various biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 375.86 g/mol. The presence of the thiazole and isoxazole rings contributes to its chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |

| Sulfonamide Group | Known for antibacterial properties. |

| Chlorophenyl Moiety | Enhances lipophilicity, aiding in membrane penetration. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and sulfonamide moieties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Properties

The compound's isoxazole structure has been associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels, leading to cell cycle arrest and increased cell death . For example, thiazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 .

Case Studies

- Antimalarial Activity : A related thiazole derivative exhibited antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains in vitro and showed promising results in vivo using murine models .

- Cytotoxicity in Cancer Cells : A study evaluating a series of thiazole derivatives found that certain compounds significantly inhibited the proliferation of lung cancer cells by inducing oxidative stress .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Induction of Apoptosis : The compound may activate mitochondrial pathways leading to increased ROS production, resulting in apoptosis in cancer cells.

Future Directions

Further research is needed to explore the full pharmacological profile of this compound. Potential areas for investigation include:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the specific pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide and Heterocyclic Families

The compound shares functional and structural motifs with several classes of molecules, including triazole-thiones, benzothiadiazine sulfonamides, and isoxazolidinones. Key comparisons are outlined below:

Key Observations :

- Compared to benzothiadiazine sulfonamides, the absence of fused aromatic rings may reduce π-π stacking interactions but improve solubility.

- The 3,5-dimethylisoxazole group introduces steric hindrance absent in simpler isoxazolidinones, possibly influencing receptor binding selectivity .

Computational and Crystallographic Insights

While direct data on the target compound is lacking, tools like AutoDock4 () and SHELX () are critical for modeling interactions and refining crystal structures of similar sulfonamides:

- Steric Effects : The 3,5-dimethylisoxazole group may hinder docking into flat binding pockets compared to less-substituted analogues.

- Electronic Effects : The 2-chlorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets, as seen in halogenated benzothiadiazines .

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2-chlorophenyl and methyl groups likely increase logP relative to non-halogenated or polar derivatives (e.g., triazole-thiones), improving membrane permeability but reducing aqueous solubility.

- Metabolic Stability : The isoxazole ring’s resistance to oxidation compared to thienyl or triazole systems () may prolong half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.